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molecular formula C6H4KNO2 B095884 Potassium nicotinate CAS No. 16518-17-5

Potassium nicotinate

Cat. No. B095884
M. Wt: 161.2 g/mol
InChI Key: WCZVUZYEOJQHNJ-UHFFFAOYSA-M
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Patent
US08785529B2

Procedure details

To a solution of KOH (1.12 g) in 10 ml of demineralised water, Nicotinic acid was added and stirred well at 50° C. for 3 h. Water was removed in a rotavapour. The solid was dried under vacuum at 120° C. to remove final traces of water to give 3.1 g of white solid with m.pt >325° C.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[C:3]([OH:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1>O>[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred well at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed in a rotavapour
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 120° C.
CUSTOM
Type
CUSTOM
Details
to remove final traces of water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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